Methyl 2,6-dichloro-4-iodonicotinate
Overview
Description
Methyl 2,6-dichloro-4-iodonicotinate: is an organic compound with the molecular formula C7H4Cl2INO2. It belongs to the class of halogenated nicotinates, which are derivatives of nicotinic acid (pyridine-3-carboxylic acid). This compound is characterized by the presence of two chlorine atoms and one iodine atom attached to the pyridine ring, along with a methyl ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Halogenation of Nicotinic Acid: : The synthesis of Methyl 2,6-dichloro-4-iodonicotinate typically begins with the halogenation of nicotinic acid. This involves the selective chlorination at the 2 and 6 positions of the pyridine ring using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
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Iodination: : The next step involves the iodination at the 4 position. This can be achieved using iodine (I2) in the presence of an oxidizing agent like nitric acid (HNO3) or potassium iodate (KIO3).
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Esterification: : Finally, the carboxylic acid group of the halogenated nicotinic acid is esterified to form the methyl ester. This is typically done using methanol (CH3OH) in the presence of an acid catalyst such as sulfuric acid (H2SO4).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Steps: Including recrystallization or chromatography to obtain high-purity product.
Quality Control: Analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to confirm the structure and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
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Substitution Reactions: : Methyl 2,6-dichloro-4-iodonicotinate can undergo nucleophilic substitution reactions due to the presence of halogen atoms. Common reagents include nucleophiles like amines, thiols, and alkoxides.
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Reduction Reactions: : The compound can be reduced to remove halogen atoms or to convert the ester group to an alcohol. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
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Oxidation Reactions: : Oxidation can be performed to modify the ester group or the pyridine ring. Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Reduction Products: Alcohols or dehalogenated compounds.
Oxidation Products: Carboxylic acids or ketones.
Scientific Research Applications
Chemistry
Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology
Biochemical Probes: Utilized in the development of probes for studying biological systems.
Enzyme Inhibitors: Investigated for potential use as enzyme inhibitors.
Medicine
Pharmaceutical Research: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Agrochemicals: Investigated for use in the development of new pesticides or herbicides.
Mechanism of Action
The mechanism of action of Methyl 2,6-dichloro-4-iodonicotinate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The halogen atoms can enhance binding affinity and specificity through halogen bonding interactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2,6-dichloronicotinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 4-iodonicotinate: Lacks the chlorine atoms, which can affect its reactivity and binding properties.
Methyl 2,6-dibromonicotinate: Contains bromine instead of chlorine, leading to different reactivity and physical properties.
Uniqueness
Methyl 2,6-dichloro-4-iodonicotinate is unique due to the combination of chlorine and iodine atoms, which provides a distinct reactivity profile and potential for diverse applications in synthetic chemistry and biological research.
Properties
IUPAC Name |
methyl 2,6-dichloro-4-iodopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2INO2/c1-13-7(12)5-3(10)2-4(8)11-6(5)9/h2H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDWHNQCUGJCLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1I)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1309866-40-7 | |
Record name | methyl 2,6-dichloro-4-iodonicotinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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